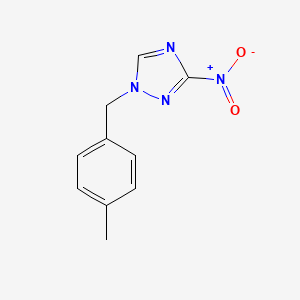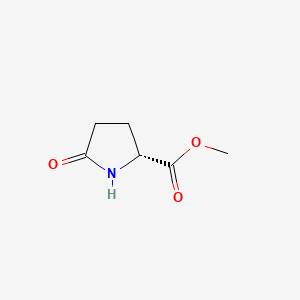
(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride, also known as DMPPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPPH is a pyrimidine derivative that has been synthesized through various methods and has shown potential in various biochemical and physiological applications.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
- Antimicrobial Agents Synthesis : Compounds containing (4,6-dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride have been synthesized and evaluated as potential antimicrobial agents against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida albicans and Saccharomyces cerevisiae (Aggarwal et al., 2013), (Azab et al., 2013).
Synthesis of Heterocyclic Compounds
- Synthesis of Symmetrical Di(pyrimidin-2-yl)-1,2,4-triazoles and Tetrazines : Research has explored the synthesis of trinuclear heterocyclic compounds involving this compound. These compounds, such as symmetrical di(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazines and di(pyrimidin-2-yl)-4H-1,2,4-triazol-4-amines, are potential polydentate ligands (Krivopalov et al., 2010).
Synthesis of Other Heterocyclic Derivatives
- Hydrazone Derivatives : The compound has been used to synthesize various hydrazone derivatives with pyrimidinyl and pyrazolyl moieties, exhibiting significant effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, and antifungal agents against Candida albicans and Saccharomyces cerevisiae (Kamal et al., 2015).
Synthesis in Medicinal Chemistry
- Anticancer Compounds : The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which have shown antitumor activity against human breast adenocarcinoma cell lines. Some synthesized compounds demonstrated potent inhibitory activity, highlighting their potential in anticancer drug development (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-3-5(2)9-6(8-4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMRVOAHKRZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)


![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)